molecular formula C15H13ClN2O4 B3960437 2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide

2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide

Cat. No.: B3960437
M. Wt: 320.73 g/mol
InChI Key: OJWAJFAXOMBEBR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide is a chemical compound with the molecular formula C15H13ClN2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamide structure.

Properties

IUPAC Name

2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-9-3-5-11(12(16)7-9)15(19)17-13-6-4-10(18(20)21)8-14(13)22-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWAJFAXOMBEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 4-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Methoxylation: The nitro-substituted benzamide is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide involves large-scale nitration, methoxylation, and chlorination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
  • 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
  • 2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide

Uniqueness

2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide
Reactant of Route 2
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2-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide

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